4-(Benzyloxy)-N'-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is a complex organic compound that features a benzyloxy group, a tetraazolyl group, and a benzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenated compound to form the benzyloxy group.
Introduction of the tetraazolyl group: This can be achieved by reacting the intermediate with sodium azide under appropriate conditions to form the tetraazolyl group.
Formation of the benzohydrazide moiety: This involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the benzohydrazide moiety.
Final coupling reaction: The final step involves coupling the intermediate with the appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also contains a tetrazolyl group and is used in energetic materials.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another tetrazolyl-containing compound with applications in energetic materials.
Uniqueness
4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications in diverse fields. The presence of the benzyloxy group, tetraazolyl group, and benzohydrazide moiety in a single molecule allows for versatile interactions and reactions, making it a valuable compound for research and development.
Eigenschaften
478252-12-9 | |
Molekularformel |
C23H20N6O2 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
4-phenylmethoxy-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C23H20N6O2/c1-17(20-8-5-9-21(14-20)29-16-24-27-28-29)25-26-23(30)19-10-12-22(13-11-19)31-15-18-6-3-2-4-7-18/h2-14,16H,15H2,1H3,(H,26,30)/b25-17+ |
InChI-Schlüssel |
JYVSXUJTKHBNOM-KOEQRZSOSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC(=CC=C3)N4C=NN=N4 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.